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Compound of Interest

Compound Name: 4-(4-Bromophenyl)butan-2-amine
CAS No.: 1017130-57-2
Cat. No.: B1291078
Get Quote
. J

Executive Summary

4-(4-Bromophenyl)butan-2-amine (CAS: 30523-44-7) is a chiral phenethylamine derivative
characterized by a lipophilic 4-bromophenyl tail and a polar, basic primary amine head. Its
solubility behavior is governed by a pH-dependent "solubility switch," making it a classic
candidate for acid-base extraction protocols.

This guide provides a technical analysis of its solubility landscape, predictive modeling based
on physicochemical properties, and validated protocols for experimental determination.

Key Takeaway:

» Free Base: Highly soluble in chlorinated and polar aprotic solvents (DCM, DMSO); moderate
solubility in alcohols; low aqueous solubility.

e Salt Form (HCI): Highly soluble in water and lower alcohols; insoluble in non-polar organics
(Hexanes, Et20).
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Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility behavior. The
molecule possesses a hydrophobic aryl halide moiety and a hydrophilic amine center.

Property Value | Characteristic Implication for Solubility

Moderate molecular weight
Molecular Formula C10H14BrN (228.13 g/mol ) facilitates

dissolution in organic media.

Exists as a cation (

) ) ) at physiological/acidic pH;
pKa (Predicted) ~9.5-10.5 (Amine)
neutral (

)atpH>11.

Lipophilic. Prefers organic
_ phases (Octanol) over water
LogP (Predicted) 2.7-3.0 )
by a factor of ~1000:1 in the

neutral state.

] ) Capable of H-bonding with
H-Bond Donors 1 (Primary Amine) )
protic solvents (MeOH, Water).

_ Interactions with protic
H-Bond Acceptors 1 (Nitrogen) - )
solvents stabilize the solution.

Solubility Landscape

The following data represents a synthesized consensus based on Structure-Property
Relationships (SPR) for phenethylamine derivatives.

Solvent Compatibility Matrix (Free Base)
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Solvent Class

Representative
Solvent

Solubility Rating Mechanistic Insight

Chlorinated

Dichloromethane
(DCM)

Dipole-dipole

interactions match the
Excellent polar amine; lipophilic

interactions match the

phenyl ring.

Polar Aprotic

DMSO, DMF

High dielectric

constant solvates the
Excellent

polar head group

effectively.

Polar Protic

Methanol, Ethanol

H-bonding capability

stabilizes the amine;
Good alkyl chain is short

enough to remain

solvated.

Non-Polar

Hexanes, Heptane

The polar amine
group disrupts the
non-polar solvent
Poor to Moderate ]
network, reducing
solubility compared to

pure hydrocarbons.

Aqueous

Water (pH 7)

Hydrophobic effect of
Very Poor the bromophenyl
group dominates.

The pH-Dependent "Solubility Switch"

The most critical operational parameter for this compound is pH. The transition between the

free base and the hydrochloride salt alters solubility by orders of magnitude.
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Figure 1: The reversible solubility switch mechanism utilized in purification.

Experimental Determination Protocols

For regulatory filings or precise formulation, "good" or "poor" is insufficient. You must generate
gquantitative data (

).
Protocol A: Shake-Flask Method (OECD 105 Adapted)

Best for: Thermodynamic solubility determination of solid salts.

o Preparation: Weigh ~100 mg of 4-(4-Bromophenyl)butan-2-amine (solid salt form) into a
glass vial.

e Solvent Addition: Add the target solvent (e.g., Water, PBS pH 7.4) in small aliquots (0.5 mL)
until saturation is visible (undissolved solid remains).

o Equilibration:
o Seal vial tightly.
o Agitate at 25°C = 0.5°C for 24 to 72 hours.
o Note: Amine free bases can oxidize; flush headspace with Nitrogen/Argon.

o Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 um PVDF filter
(ensure filter compatibility).
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e Quantification: Dilute the supernatant and analyze via HPLC-UV (typically 254 nm for the
bromophenyl chromophore).

Protocol B: Visual Titration (High-Throughput)

Best for: Rapid estimation of the free base (oil/liquid).

Place 10 mg of the amine (oil) in a clear vial.

Add solvent in 10 pL increments, vortexing after each addition.

Record the volume (

) required to reach a clear, single-phase solution.

Calculation:

Practical Applications in Workflows
Extraction Strategy (Purification)

To isolate 4-(4-Bromophenyl)butan-2-amine from neutral impurities (e.g., unreacted
bromobenzene derivatives):

o Dissolve crude mixture in an organic solvent (DCM or Ethyl Acetate).
e Wash with 1M HCI (aq).
o Result: The amine protonates (
) and migrates to the Aqueous Phase. Neutral impurities remain in the Organic Phase.
e Separate phases. Discard organic layer (impurities).
» Basify the aqueous layer with 6M NaOH to pH > 12.
o Result: The amine deprotonates (

), becoming insoluble in water.
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o Extract the now-cloudy aqueous layer with fresh DCM.

e Dry (MgSOa) and concentrate to yield pure amine.

HPLC Method Development

When analyzing solubility samples, use a buffered mobile phase to prevent peak tailing caused
by the interaction of the basic amine with silanol groups on the column.

e Column: C18 (End-capped)
o Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
o Mobile Phase B: Acetonitrile + 0.1% TFA.

e Gradient: 5% B to 95% B.

Diagrammatic Workflow: Solubility Testing
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Figure 2: Step-by-step decision tree for determining thermodynamic solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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